N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896320-85-7
VCID: VC7350087
InChI: InChI=1S/C18H16N4O3S/c1-11-3-8-15-20-17(21-18(25)22(15)9-11)26-10-16(24)19-14-6-4-13(5-7-14)12(2)23/h3-9H,10H2,1-2H3,(H,19,24)
SMILES: CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C=C1
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.41

N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

CAS No.: 896320-85-7

Cat. No.: VC7350087

Molecular Formula: C18H16N4O3S

Molecular Weight: 368.41

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide - 896320-85-7

Specification

CAS No. 896320-85-7
Molecular Formula C18H16N4O3S
Molecular Weight 368.41
IUPAC Name N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H16N4O3S/c1-11-3-8-15-20-17(21-18(25)22(15)9-11)26-10-16(24)19-14-6-4-13(5-7-14)12(2)23/h3-9H,10H2,1-2H3,(H,19,24)
Standard InChI Key UVMTVQUQYLXRQE-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C=C1

Introduction

N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound belonging to the class of pyrido[1,2-a]triazin derivatives. This compound is notable for its diverse biological activities, particularly in pharmacology, due to the presence of functional groups such as acetyl and sulfanyl, which enhance its potential therapeutic applications.

Synthesis and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide typically involves several key steps, including the formation of the pyrido[1,2-a]triazin core and the introduction of the sulfanyl group. The process may require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound. These methods provide insights into the purity and structural integrity of N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide.

Applications in Scientific Research

This compound has several scientific applications, particularly in drug development and biological activity assessment. Its unique structure and potential therapeutic properties make it a candidate for further research in pharmacology and medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator